molecular formula C11H14N2O3S B14116703 1-Methyl-1H-indol-5-yl dimethylsulfamate

1-Methyl-1H-indol-5-yl dimethylsulfamate

Cat. No.: B14116703
M. Wt: 254.31 g/mol
InChI Key: SFKPPSXGZHLZQN-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-5-yl dimethylsulfamate is a sulfamate derivative of the indole scaffold, characterized by a methyl group at the 1-position of the indole ring and a dimethylsulfamate group at the 5-position. For instance, related compounds such as (1-Methyl-1H-indol-5-yl)methanol (C10H11NO, MW 161.20) and 1-Methyl-1H-indole-5-sulfonyl chloride (C9H8ClNO2S) highlight the versatility of the 1-methylindole core in functionalization reactions .

Synthetic routes for similar indole derivatives often involve boronic acid coupling (e.g., rhodium-catalyzed reactions with (1-methyl-1H-indol-5-yl)boronic acid) or cyclization strategies like Diels-Alder and Mannich reactions . Structural characterization typically employs NMR, IR, and mass spectrometry, as demonstrated for analogs such as 2-(1-methyl-1H-indol-5-yl)-1,3,2-benzoxazaborininone .

Pharmacologically, sulfamate and sulfonamide groups are associated with receptor modulation.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

(1-methylindol-5-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C11H14N2O3S/c1-12(2)17(14,15)16-10-4-5-11-9(8-10)6-7-13(11)3/h4-8H,1-3H3

InChI Key

SFKPPSXGZHLZQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OS(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1H-indol-5-yl dimethylsulfamate typically involves the reaction of 1-methylindole with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • GR-43175X incorporates a 3-(2-dimethylaminoethyl) group, which enhances its 5-HT1 receptor binding affinity compared to simpler sulfonamides. The dimethylsulfamate group in the target compound may offer improved metabolic stability over sulfonamides due to reduced hydrolysis susceptibility .

Physicochemical Properties

  • Sulfamates generally exhibit lower acidity (pKa ~10–12) than sulfonamides (pKa ~8–10), influencing membrane permeability and protein binding .

Biological Activity

1-Methyl-1H-indol-5-yl dimethylsulfamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Methyl-1H-indol-5-yl dimethylsulfamate can be described by the following chemical properties:

PropertyValue
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
IUPAC Name1-Methyl-1H-indole-5-sulfamate
SMILESCC1=CNC2=C(C=C(C=C2)C(=C1)N)C(=O)O

The biological activity of 1-Methyl-1H-indol-5-yl dimethylsulfamate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor functions by binding to their active sites. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-Methyl-1H-indol-5-yl dimethylsulfamate. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study indicated that indole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 16 µg/mL against MRSA, suggesting that structural modifications can enhance their efficacy against resistant strains .

Antimalarial Potential

Molecular docking studies have been conducted to evaluate the antimalarial potential of compounds derived from indole structures, including those synthesized using dimethyl sulfate. For example, a derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-one, was synthesized and tested for its interaction with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), showing promising results in inhibiting this critical enzyme involved in parasite metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

  • Antimicrobial Activity : A comprehensive screening of various indole-imidazole compounds revealed significant antimicrobial properties against MRSA and fungi such as Cryptococcus neoformans. Compounds with specific substitutions exhibited MIC values as low as ≤0.25 µg/mL without cytotoxic effects .
  • Antimalarial Activity : The synthesis and evaluation of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-one demonstrated effective inhibition of PfDHFR-TS with a yield of 41.55% during synthesis. This indicates the potential for developing new antimalarial agents based on indole scaffolds .
  • Cytotoxicity Studies : Evaluations of cytotoxicity against human embryonic kidney cells (HEK293) showed that many active compounds did not exhibit hemolytic activity at therapeutic doses, making them suitable candidates for further development .

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